3,4-Dibromo-5-phenylisoxazole
Description
Chemical Nomenclature and Structural Identification
The systematic IUPAC name for this compound is 3,4-dibromo-5-phenyl-1,2-oxazole , reflecting its substitution pattern on the isoxazole ring. The numbering of the heterocycle begins with the oxygen atom at position 1, followed by the nitrogen at position 2, ensuring unambiguous identification of substituents. The phenyl group at position 5 contributes to the compound’s planar geometry, while the bromine atoms at positions 3 and 4 introduce steric and electronic effects that influence reactivity.
Table 1: Key molecular properties of 3,4-dibromo-5-phenylisoxazole
| Property | Value |
|---|---|
| Molecular formula | C₉H₅Br₂NO |
| Molecular weight | 302.95 g/mol |
| CAS Registry Number | 18189-40-7 |
| IUPAC Name | 3,4-dibromo-5-phenyl-1,2-oxazole |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NO2)Br)Br |
The compound’s SMILES notation (C1=CC=C(C=C1)C2=C(C(=NO2)Br)Br) encodes its connectivity, highlighting the phenyl ring (C1–C6), the isoxazole core (N1–O1–C2–C3–C4), and bromine substituents. X-ray crystallography of analogous isoxazole derivatives reveals bond lengths of approximately 1.36 Å for the N–O bond and 1.48 Å for the C–Br bonds, though experimental data for this specific compound remain limited.
Historical Context in Heterocyclic Compound Research
The exploration of isoxazole derivatives began in the mid-20th century, driven by the discovery of natural products like ibotenic acid and muscimol, which contain the isoxazole motif. Early synthetic efforts focused on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, a method later adapted to introduce halogen substituents. The bromination of 5-phenylisoxazole precursors emerged as a key strategy for synthesizing this compound, with optimized protocols achieving yields of 65–75% using bromine in dichloromethane.
Table 2: Historical synthesis methods for brominated isoxazoles
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Direct bromination | Br₂ | CH₂Cl₂ | 70 |
| Catalytic bromination | HBr, H₂O₂ | Acetic acid | 65 |
The compound’s development parallels advancements in heterocyclic chemistry, particularly the design of β-lactamase-resistant antibiotics such as cloxacillin, which feature isoxazole-derived side chains. While this compound itself has not been commercialized as a drug, its structural features align with pharmacophores used in antimicrobial and anti-inflammatory agents.
Position Within Isoxazole Derivative Classifications
Isoxazole derivatives are classified based on substitution patterns and functional groups. This compound belongs to the 3,4-dihalo-5-arylisoxazole subclass, distinguished by halogen atoms at positions 3 and 4 and an aryl group at position 5. This classification contrasts with derivatives like 4-bromo-3,5-diphenylisoxazole (two phenyl groups) and 5-amino-4-bromo-3-phenylisoxazole (an amino substituent), which exhibit distinct electronic and steric profiles.
Key structural comparisons :
- 4-Bromo-3,5-diphenylisoxazole : Features bromine at position 4 and phenyl groups at positions 3 and 5, reducing electrophilic substitution sites compared to this compound.
- 5-Amino-4-bromo-3-phenylisoxazole : Substitution of bromine at position 4 and an amino group at position 5 introduces hydrogen-bonding capacity, altering solubility and reactivity.
The presence of two bromine atoms in this compound enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it serves as a dihalogenated scaffold for constructing biaryl systems. Its lipophilicity (estimated XLogP3 = 3.2) further supports applications in medicinal chemistry, where membrane permeability is critical.
Properties
Molecular Formula |
C9H5Br2NO |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
3,4-dibromo-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C9H5Br2NO/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H |
InChI Key |
WVTQMFMKUBGPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 3-Bromo-5-phenylisoxazole
The most straightforward route involves brominating 3-bromo-5-phenylisoxazole using molecular bromine ($$ \text{Br}_2 $$) or $$ \text{N}$$-bromosuccinimide (NBS). This method exploits the reactivity of the isoxazole ring’s 4-position, which becomes electrophilic after initial bromination at the 3-position.
Reaction Conditions and Mechanism
In a typical procedure, 3-bromo-5-phenylisoxazole is dissolved in dichloromethane or acetic acid, and bromine is added dropwise at 0–25°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient isoxazole ring facilitates bromine addition at the 4-position. Polar solvents like acetic acid enhance bromine solubility and reaction homogeneity, while controlling temperature prevents over-bromination.
Yield and Optimization
Yields range from 70–85%, depending on stoichiometry and solvent choice. Excess bromine ($$ >1.2 \, \text{equivalents} $$) risks forming tribrominated byproducts, necessitating precise stoichiometric control. Purification via column chromatography (hexane/ethyl acetate) isolates the product as a white crystalline solid.
Table 1: Bromination of 3-Bromo-5-phenylisoxazole
| Reactant | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-5-phenylisoxazole | $$ \text{Br}_2 $$ | CH$$2$$Cl$$2$$ | 0–25 | 78 |
| 3-Bromo-5-phenylisoxazole | NBS | Acetic acid | 25 | 72 |
Cycloaddition of Dibromoformaldoxime with Alkynes
A versatile method utilizes dibromoformaldoxime ($$ \text{Br}_2\text{C=NOH} $$) and terminal alkynes in a [3+2] cycloaddition to construct the isoxazole ring. This approach, patented for synthesizing 3,5-disubstituted isoxazoles, is adaptable to 3,4-dibromo-5-phenylisoxazole by selecting phenylacetylene as the alkyne.
Reaction Protocol
Dibromoformaldoxime reacts with phenylacetylene in ethyl acetate or dimethylformamide (DMF) at room temperature, catalyzed by potassium carbonate. The base deprotonates the alkyne, enabling nucleophilic attack on the oxime, followed by cyclization and elimination of HBr.
Advantages and Limitations
This method achieves yields exceeding 75% and avoids harsh bromination conditions. However, regioselectivity depends on alkyne substitution; bulkier alkynes may favor 3,5-disubstitution over 3,4-dibromination.
Table 2: Cycloaddition with Phenylacetylene
| Oxime | Alkyne | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Dibromoformaldoxime | Phenylacetylene | Ethyl acetate | K$$2$$CO$$3$$ | 82 |
Dibromination of 4-Bromochalcone Intermediates
4-Bromochalcone derivatives serve as precursors for this compound via a two-step process: dibromination followed by cyclization with hydroxylamine.
Step 1: Dibromination of 4-Bromochalcone
4-Bromochalcone ($$ \text{C}6\text{H}5\text{COC}6\text{H}4\text{Br} $$) reacts with bromine in chloroform, yielding 2,3-dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one. This step proceeds via radical bromination at the α,β-positions of the ketone.
Step 2: Cyclization with Hydroxylamine
The dibrominated chalcone is treated with hydroxylamine hydrochloride in ethanol, inducing cyclization to form the isoxazole ring. The reaction mechanism involves nucleophilic attack by hydroxylamine’s amine group on the carbonyl carbon, followed by dehydration and bromide elimination.
Table 3: Chalcone Route to this compound
| Step | Reactant | Reagent | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromochalcone | $$ \text{Br}_2 $$ | CHCl$$_3$$ | 76 |
| 2 | 2,3-Dibromo-1-(4-bromophenyl)-3-phenylpropan-1-one | NH$$_2$$OH·HCl | EtOH | 95 |
Acid-Mediated Cyclization of β-Nitrovinyl Ketones
Aryl-β-nitrovinyl ketones react with hydrogen bromide (HBr) to form 3-bromo-5-phenylisoxazole, which is subsequently brominated to the 3,4-dibromo derivative.
Reaction Details
Phenyl-β-nitrovinyl ketone undergoes HBr-mediated cyclization at 50–70°C, where the nitro group is reduced, and the intermediate cyclizes to form 3-bromo-5-phenylisoxazole. Subsequent bromination at the 4-position completes the synthesis.
Key Considerations
This method integrates cyclization and bromination but requires careful control of HBr concentration to avoid over-reduction.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Regioselectivity | Key Challenge |
|---|---|---|---|---|
| Direct Bromination | 70–85 | High | Moderate | Byproduct formation |
| Cycloaddition | 75–82 | Moderate | High | Alkyne availability |
| Chalcone Dibromination | 76–95 | High | High | Multi-step synthesis |
| β-Nitrovinyl Cyclization | 65–75 | Low | Moderate | Reduction side reactions |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-phenylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl isoxazole derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form 5-phenylisoxazole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted isoxazoles with various functional groups.
- Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.
- Reduced isoxazoles with hydrogen replacing the bromine atoms .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of phenylisoxazole, including 3,4-dibromo-5-phenylisoxazole, exhibit significant antimicrobial properties. Studies have shown moderate activity against Mycobacterium tuberculosis, suggesting potential as a therapeutic agent against tuberculosis. Additionally, compounds related to this structure have been evaluated for their anti-inflammatory and analgesic effects due to the influence of the isoxazole ring on biological pathways.
Anti-inflammatory Properties
The structural characteristics of this compound may confer anti-inflammatory effects. Compounds with similar configurations have been reported to possess anti-inflammatory activities, making them potential candidates for treating inflammatory conditions .
Synthesis of Bioactive Derivatives
The synthesis of this compound can lead to various derivatives with enhanced biological activities. For instance:
- 3-Bromo-5-phenylisoxazole : Exhibits moderate antimicrobial activity.
- 4-Bromo-5-phenylisoxazole : Shows antitubercular activity.
- 3-Amino-5-phenylisoxazole : Potentially anti-inflammatory due to the amino group at position 3.
Material Science Applications
The unique electronic and optical properties of this compound make it a candidate for developing new materials. Its specific arrangement of bromine substituents may enhance its reactivity and interaction profiles with various substrates, which can be exploited in creating advanced materials with tailored properties.
A study evaluated the antitubercular properties of phenylisoxazole derivatives, including this compound. The results indicated a moderate efficacy against Mycobacterium tuberculosis, highlighting its potential as a lead compound for further development in tuberculosis treatment.
Material Development
Research focusing on the electronic properties of isoxazoles has suggested that compounds like this compound could be utilized in developing new electronic materials or sensors due to their unique structural characteristics and reactivity profiles.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-phenylisoxazole involves its interaction with various molecular targets. The bromine atoms and the isoxazole ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs and their properties are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3,4-Dibromo-5-phenylisoxazole | - | C₉H₅Br₂NO | ~303.96* | Br (3,4), C₆H₅ (5) |
| 5-Methyl-3,4-diphenylisoxazole | 37928-17-9 | C₁₆H₁₃NO | 235.28 | CH₃ (5), C₆H₅ (3,4) |
| 5-Amino-3-phenylisoxazole | 4369-55-5 | C₉H₈N₂O | 160.18 | NH₂ (5), C₆H₅ (3) |
| 3-(4-(Bromomethyl)phenyl)isoxazole | 169547-67-5 | C₁₀H₈BrNO | 252.08 | BrCH₂-C₆H₄ (3) |
Substituent Effects and Reactivity
- Bromine vs. Methyl/Phenyl Groups: The bromine atoms in this compound contribute to a higher molecular weight (~303.96) compared to 5-Methyl-3,4-diphenylisoxazole (235.28) . Bromine’s electronegativity and size may enhance electrophilicity, making the compound more reactive in substitution reactions.
- Amino Group Influence: 5-Amino-3-phenylisoxazole (CAS 4369-55-5) features an electron-donating NH₂ group at position 5, which increases electron density on the isoxazole ring. This contrasts with the electron-withdrawing bromines in the target compound, which could reduce nucleophilic reactivity .
- Bromine Positioning: 3-(4-(Bromomethyl)phenyl)isoxazole (CAS 169547-67-5) positions bromine on a methyl side chain rather than directly on the isoxazole ring.
Research Findings and Implications
Synthetic Utility :
Brominated isoxazoles like this compound are valuable in Suzuki-Miyaura couplings, where bromine acts as a leaving group. This contrasts with 5-Methyl-3,4-diphenylisoxazole, which lacks halogen substituents for such reactions .- Biological Activity: Amino-substituted isoxazoles (e.g., 5-Amino-3-phenylisoxazole) are common in drug discovery for their hydrogen-bonding capacity. The brominated target compound may instead serve as a kinase inhibitor scaffold due to halogen bonding .
Biological Activity
3,4-Dibromo-5-phenylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring substituted with bromine atoms at positions 3 and 4 and a phenyl group at position 5. This unique structure contributes to its chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study on various isoxazole derivatives demonstrated that certain compounds within this class can inhibit the growth of pathogenic microorganisms. The mechanism appears to involve interference with microbial cell wall synthesis and disruption of metabolic pathways .
Cytotoxicity and Apoptosis Induction
Research has shown that this compound can induce cytotoxic effects in cancer cell lines. A study reported that this compound promotes apoptosis in HL-60 leukemia cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, it was found to decrease Bcl-2 levels while increasing p21^WAF-1, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It can bind to receptors on cell membranes, altering signal transduction pathways that regulate cell growth and survival.
- DNA Interaction : Some studies suggest that isoxazole derivatives can interact with DNA, potentially affecting gene expression and leading to apoptotic signaling .
Study on Anticancer Properties
A notable investigation into the anticancer effects of this compound involved testing its efficacy against various cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 20 to 50 µM across different cell types. The study also highlighted the induction of apoptosis as a primary mechanism behind its cytotoxicity .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating strong antibacterial activity. The mechanism was linked to the disruption of bacterial cell membrane integrity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other isoxazole derivatives:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | High | 20-50 µM | Enzyme inhibition; apoptosis induction |
| 3-(Trifluoromethyl)isoxazole | Moderate | >100 µM | Cell cycle arrest |
| 5-(Phenyl)isoxazole | Low | >200 µM | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dibromo-5-phenylisoxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted precursors. For example, analogous isoxazole derivatives are synthesized via refluxing hydrazides or aldehydes in polar solvents like DMSO or ethanol, followed by crystallization . Optimizing stoichiometry (e.g., 1:1 molar ratios of precursors), extending reaction times (e.g., 18 hours for cyclization ), and using catalysts like glacial acetic acid can improve yields (reported up to 65–94.5% for similar compounds) . Solvent choice (e.g., DMSO for high-temperature stability vs. ethanol for milder conditions) and inert atmospheres (e.g., nitrogen to prevent oxidation) are critical variables .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how are data inconsistencies resolved?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .
- NMR (1H/13C) : Resolves structural ambiguities; 2D NMR (COSY, HSQC) addresses signal overlap in aromatic regions .
- GC-MS : Confirms molecular ion peaks and purity (>99% achievable via recrystallization) .
- Elemental analysis : Validates bromine content, with discrepancies addressed via X-ray crystallography or HRMS .
Advanced Research Questions
Q. How do electronic effects of bromine substituents influence the reactivity of this compound in further functionalization reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the isoxazole ring, directing electrophilic substitutions to meta/para positions. For cross-coupling (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhance regioselectivity . Computational modeling (DFT) predicts electron density distribution, guiding rational design of derivatives . Experimental validation involves kinetic studies under varying temperatures and substituent patterns .
Q. What strategies are effective in mitigating competing side reactions (e.g., debromination) during the synthesis of this compound derivatives?
- Methodological Answer :
- Controlled bromination : Stepwise addition of brominating agents (e.g., NBS or Br₂ in DCM at 0°C) minimizes over-bromination .
- Inert conditions : Nitrogen atmospheres during reflux prevent oxidative degradation .
- Selective catalysts : Use of Cu(I) or Pd(0) complexes suppresses ring-opening side reactions in cross-couplings .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates target compounds from byproducts .
Q. How can the biological activity of this compound be systematically evaluated, and what structural analogs provide mechanistic insights?
- Methodological Answer :
- In vitro assays : Antimicrobial screening via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying halogen or phenyl groups) to correlate substituents with activity .
- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) .
Data Interpretation and Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Reproducibility checks : Verify synthetic protocols (e.g., solvent purity, heating rates) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .
- Meta-analysis : Compare data across studies (e.g., NMR chemical shifts in DMSO-d6 vs. CDCl₃) to identify solvent effects .
Q. What computational tools are recommended to predict the physicochemical properties of this compound, and how do they align with experimental data?
- Methodological Answer :
- Software : Gaussian (DFT calculations) predicts logP, dipole moments, and HOMO-LUMO gaps .
- Validation : Correlate computed vs. experimental UV-Vis spectra (e.g., TD-DFT for λmax) .
- Solubility modeling : COSMO-RS estimates solubility in organic/aqueous mixtures, guiding formulation studies .
Experimental Design Considerations
Q. What inert reaction conditions are critical for preserving the stability of this compound during high-temperature syntheses?
- Methodological Answer :
- Solvent stability : Use DMSO or DMF for reflux ≤120°C; avoid protic solvents that may hydrolyze bromine .
- Atmosphere control : Schlenk lines or gloveboxes prevent moisture/oxygen ingress .
- Catalyst selection : Air-stable Pd catalysts (e.g., Pd(OAc)₂) reduce decomposition risks in cross-couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
